4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol is a chemical compound with the molecular formula C17H27NO and a molecular weight of 261.41 g/mol . This compound is characterized by a phenolic group attached to a complex amine structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol involves multiple steps, typically starting with the preparation of the cyclohexylethylamine derivative. The synthetic route generally includes:
Step 1: Alkylation of cyclohexylamine with an appropriate alkyl halide to form 2-cyclohexylethylamine.
Step 2: Methylation of the amine group to introduce the methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-((2-Cyclohexylethyl)(methyl)amino)ethyl)phenol include:
Phenol, 4-[2-(methylamino)ethyl]-: A simpler analog with a similar phenolic structure but lacking the cyclohexylethyl group.
Phenol, 4-(2-aminoethyl)-: Another analog with an aminoethyl group instead of the cyclohexylethyl group.
The uniqueness of this compound lies in its complex structure, which provides distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
Molekularformel |
C17H27NO |
---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-[2-[2-cyclohexylethyl(methyl)amino]ethyl]phenol |
InChI |
InChI=1S/C17H27NO/c1-18(13-11-15-5-3-2-4-6-15)14-12-16-7-9-17(19)10-8-16/h7-10,15,19H,2-6,11-14H2,1H3 |
InChI-Schlüssel |
GKQFGVBRCKOVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1CCCCC1)CCC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.